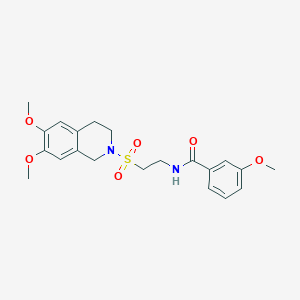

![molecular formula C24H20N2O5S2 B2678254 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide CAS No. 900135-13-9](/img/structure/B2678254.png)

4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide is a thiazolidinone derivative with diverse applications in the fields of chemistry, biology, medicine, and industry. Its unique molecular structure, which integrates a thiazolidinone ring with a coumarin moiety, underpins its diverse pharmacological activities and synthetic versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide generally involves the condensation of 4-methoxybenzaldehyde, thiourea, and butanoic acid derivatives in the presence of appropriate catalysts under controlled conditions. This is followed by a cyclization reaction to form the thiazolidinone ring, with subsequent incorporation of the coumarin moiety through additional steps.

Industrial Production Methods: On an industrial scale, the synthesis is often carried out using continuous flow reactors to ensure high yield and purity. Advanced techniques like microwave-assisted synthesis and green chemistry principles are employed to enhance reaction rates and minimize environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: : The compound can undergo oxidative degradation, which affects its pharmacological properties.

Reduction: : Selective reduction can modify the functional groups, altering its bioactivity.

Substitution: : The aromatic rings are prone to electrophilic substitution, which can introduce various substituents.

Oxidation: : Hydrogen peroxide and metal catalysts like palladium on carbon.

Reduction: : Sodium borohydride and lithium aluminum hydride.

Substitution: : Halogens (bromine, chlorine) and acids (sulfuric acid, hydrochloric acid).

Oxidation: : Oxo- and hydroxy-derivatives.

Reduction: : Alcohols and alkanes.

Substitution: : Halogenated derivatives and substituted thiazolidinones.

Applications De Recherche Scientifique

Chemistry: The compound is employed as an intermediate in the synthesis of other complex molecules due to its versatile reactive sites.

Biology: It exhibits significant antimicrobial, antiviral, and antifungal activities, making it a valuable candidate for drug development.

Medicine: Investigations reveal promising anti-inflammatory, anticancer, and neuroprotective effects, extending its potential in therapeutic applications.

Industry: In the industrial domain, it serves as a precursor for dyes, agrochemicals, and specialty polymers.

Mécanisme D'action

The compound exerts its effects primarily through interaction with cellular enzymes and receptors. It inhibits key enzymes involved in inflammatory pathways, induces apoptosis in cancer cells by disrupting mitochondrial function, and modulates neurotransmitter receptors in the nervous system.

Molecular Targets and Pathways:Enzymes: : Cyclooxygenase, lipoxygenase.

Receptors: : GABA, NMDA.

Comparaison Avec Des Composés Similaires

Unique Characteristics: The integration of the thiazolidinone and coumarin moieties imparts unique pharmacological profiles, such as combined anti-inflammatory and anticancer activities, which are not common in similar compounds.

Similar Compounds:Thiazolidinediones: : Primarily used in diabetes treatment, lacking the coumarin moiety.

Coumarins: : Widely known for anticoagulant properties but do not possess the thiazolidinone ring.

This detailed article encapsulates the multifaceted nature of 4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)butanamide, highlighting its synthesis, reactions, applications, mechanism, and unique characteristics.

Propriétés

IUPAC Name |

4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-oxochromen-6-yl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O5S2/c1-30-18-8-4-15(5-9-18)13-20-23(29)26(24(32)33-20)12-2-3-21(27)25-17-7-10-19-16(14-17)6-11-22(28)31-19/h4-11,13-14H,2-3,12H2,1H3,(H,25,27)/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBPVOQQJFGWQG-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-N4-cyclopropyl-N6,N6-dimethylpyrimidine-4,6-diamine](/img/structure/B2678171.png)

![2-{[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2678172.png)

![N-(2-chlorobenzyl)-2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2678175.png)

![1-[3-[4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl]-3-oxopropyl]-4-(3-methylbutyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2678177.png)

![3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2678180.png)

![2-Chloro-1-[3-hydroxy-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone](/img/structure/B2678181.png)

![[2-Pyridin-2-yl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-3-yl] methanesulfonate](/img/structure/B2678183.png)

![2-Chloro-N-[1-[1-(4-cyanophenyl)-5-methylpyrazol-4-yl]ethyl]acetamide](/img/structure/B2678186.png)

![2-{[(2-Bromophenyl)methyl]amino}butan-1-ol](/img/structure/B2678191.png)

![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2678194.png)